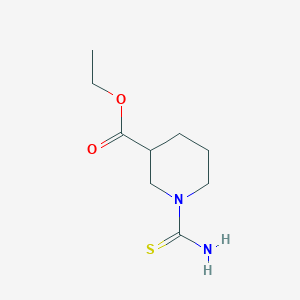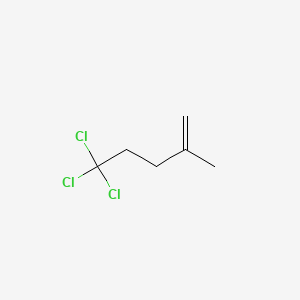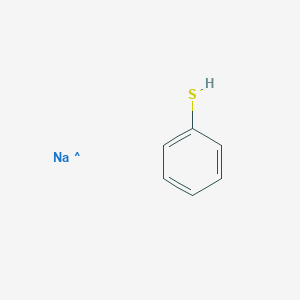
SODIUM BENZENETHIOLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white crystalline solid characterized by its phenyl and thiol functional groups . This compound is known for its applications in various chemical processes and is often used as a reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium benzenethiolate can be synthesized by reacting benzenethiol (thiophenol) with sodium hydroxide. The reaction typically involves adding benzenethiol to an ice-cold solution of sodium hydroxide in water . The mixture is then stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The product is often stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium benzenethiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It participates in nucleophilic substitution reactions, where it replaces halogen atoms in organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: this compound can reduce compounds like nitrobenzene to aniline.
Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Diphenyl disulfide.
Reduction: Aniline.
Substitution: Alkyl or aryl thiolates.
Applications De Recherche Scientifique
Sodium benzenethiolate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential antimicrobial and antifungal properties is ongoing.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of sodium benzenethiolate involves its role as a nucleophile. It can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is facilitated by the presence of the thiolate anion (S^-), which is highly reactive . The compound can also participate in electron-transfer reactions, further expanding its utility in chemical synthesis .
Comparaison Avec Des Composés Similaires
- Sodium thiophenoxide
- Sodium phenylsulfide
- Sodium phenylmercaptide
Comparison: Sodium benzenethiolate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .
Propriétés
Formule moléculaire |
C6H6NaS |
|---|---|
Poids moléculaire |
133.17 g/mol |
InChI |
InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H; |
Clé InChI |
BGXZJSLTGNPDDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


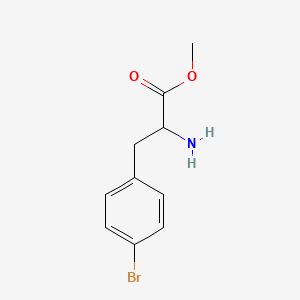
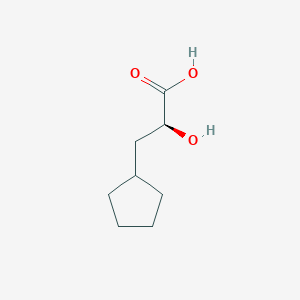
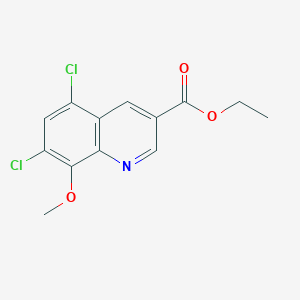
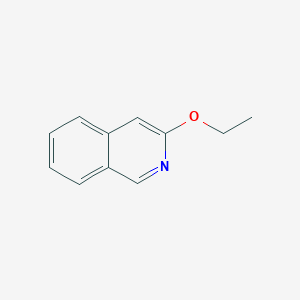
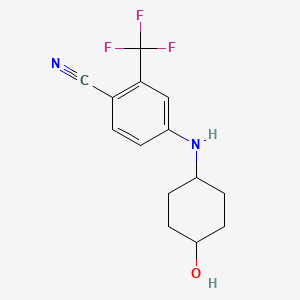
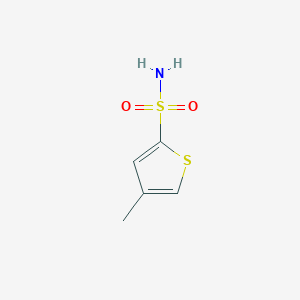

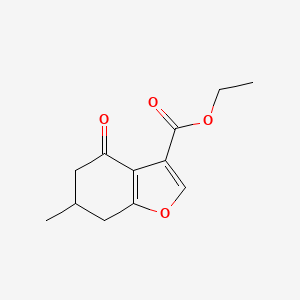
![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
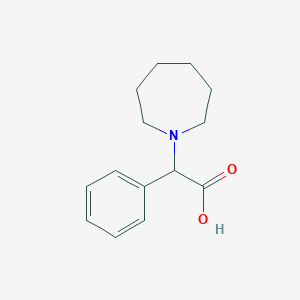
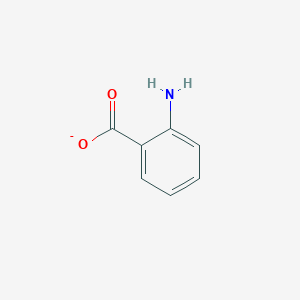
![8-Azabicyclo[3.2.1]octane-8-carboxylicacid,3-amino-,ethylester(9CI)](/img/structure/B8764652.png)
